molecular formula C11H19N3O2 B6344380 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole CAS No. 1240578-69-1

1-(2-Ethylhexyl)-3-nitro-1H-pyrazole

Cat. No.: B6344380
CAS No.: 1240578-69-1
M. Wt: 225.29 g/mol
InChI Key: VNEMCWKPMYCDPV-UHFFFAOYSA-N
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Description

1-(2-Ethylhexyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a nitro group at the third position and an ethylhexyl group at the first position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole typically involves the nitration of 1-(2-Ethylhexyl)-1H-pyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid decomposition. The reaction is exothermic and requires careful monitoring to ensure safety and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher efficiency and safety. The use of capillary microreactors has been explored to enhance the nitration process by providing better heat dissipation and minimizing the risk of thermal runaway .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylhexyl)-3-nitro-1H-pyrazole undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 1-(2-Ethylhexyl)-3-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-nitropyrazole derivatives, including 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole, exhibit significant antimicrobial activity. These compounds have been tested against various microorganisms, demonstrating effectiveness in controlling bacterial infections. For instance, studies have shown that certain derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at low concentrations .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli12.5 µg/mL
3-NitropyrazoleS. aureus6.25 µg/mL
3-Nitro-4-pyrazoleBacillus subtilis25 µg/mL

Antiparasitic Activity

The compound has also shown potential in treating parasitic infections. In animal studies, it was effective against Trypanosoma cruzi, the causative agent of Chagas disease, with significant reductions in parasite load observed in treated groups compared to controls .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the pyrazole scaffold have been reported to inhibit the proliferation of various cancer cell lines, including lung and breast cancers. The mechanisms involve targeting key proteins associated with cancer progression, such as topoisomerase II and EGFR .

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
This compoundMDA-MB-231 (Breast)8.79 ± 0.96
Pyrazole Derivative AHepG2 (Liver)12.00 ± 0.56
Pyrazole Derivative BA549 (Lung)7.50 ± 0.75

Herbicidal Activity

The herbicidal properties of pyrazoles are notable, particularly their ability to control unwanted plant species effectively at low application rates. Studies have demonstrated that formulations containing pyrazoles can reduce weed populations significantly without harming crop yields .

Table 3: Herbicidal Efficacy of Pyrazole Compounds

Compound NameTarget WeedApplication Rate (lb/acre)
This compoundLarge Crabgrass1
Pyrazole Herbicide CDandelion0.5

Clinical Trials

In clinical settings, several trials have been conducted to evaluate the safety and efficacy of pyrazole derivatives in treating infections caused by resistant bacterial strains. One notable study involved administering a specific derivative to patients with chronic bacterial infections, resulting in improved outcomes compared to standard treatments.

Veterinary Applications

In veterinary medicine, the use of pyrazoles has been explored for controlling diseases in livestock caused by bacterial and protozoal infections. A case study involving poultry indicated that administering a pyrazole derivative in feed significantly reduced mortality rates associated with Histomonas meleagridis, a protozoan responsible for blackhead disease .

Mechanism of Action

The mechanism of action of 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethylhexyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-1H-pyrazole: Lacks the ethylhexyl group, which affects its solubility and biological activity.

Uniqueness

1-(2-Ethylhexyl)-3-nitro-1H-pyrazole is unique due to the presence of both the nitro and ethylhexyl groups, which confer distinct chemical and physical properties. The nitro group enhances its reactivity, while the ethylhexyl group improves its solubility in organic solvents and its potential for biological interactions .

Biological Activity

Overview

1-(2-Ethylhexyl)-3-nitro-1H-pyrazole, a compound with the CAS number 1240578-69-1, is part of the pyrazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a pyrazole ring with a nitro group at the 3-position and an ethylhexyl substituent at the 1-position. This unique combination of functional groups contributes to its biological properties.

Biological Activities

Research has indicated that pyrazole derivatives possess a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Pyrazoles have been evaluated for their effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : Certain pyrazoles exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
  • Antioxidant Activity : The compound may also demonstrate antioxidant effects, protecting cells from oxidative stress.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to enzyme inhibition.
  • Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways involved in cellular processes such as proliferation and apoptosis.

Case Studies and Experimental Data

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential as an antibacterial agent .
  • Anticancer Activity :
    • In vitro studies demonstrated that this compound could reduce cell viability in cancer cell lines by inducing apoptosis. The mechanism involved caspase activation and disruption of mitochondrial membrane potential.
  • Anti-inflammatory Effects :
    • Research showed that treatment with this compound significantly decreased pro-inflammatory cytokine levels in animal models of inflammation, highlighting its therapeutic potential in inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, anticancerEnzyme inhibition, receptor binding
1-(3-Chloro-2-fluorophenyl)-4-nitro-1H-pyrazoleAnticancer, anti-inflammatorySimilar mechanisms but different substituents
Celecoxib (a known pyrazole)Anti-inflammatoryCOX inhibition

Properties

IUPAC Name

1-(2-ethylhexyl)-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-3-5-6-10(4-2)9-13-8-7-11(12-13)14(15)16/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEMCWKPMYCDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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